N,N-Dimethyldaunorubicin hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has been developed to enhance the therapeutic efficacy of traditional anthracyclines while potentially reducing their cytotoxicity. The modification involves the dimethylation of the amino sugar moiety, which alters the compound's interaction with cellular targets.
N,N-Dimethyldaunorubicin is produced through metabolic engineering of Streptomyces peucetius, the natural producer of daunorubicin. This process involves the introduction of specific genes from other biosynthetic pathways to facilitate the production of this novel compound. The engineered strains have shown promising results in incorporating dimethylated sugars into the anthracycline biosynthetic pathway, leading to the successful production of N,N-dimethyldaunorubicin .
N,N-Dimethyldaunorubicin hydrochloride falls under the classification of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. It is categorized as an anticancer drug primarily used in chemotherapy regimens for various malignancies.
The synthesis of N,N-dimethyldaunorubicin involves several key steps:
The process requires careful selection and introduction of genes into the host organism's genome, followed by fermentation and extraction methods to isolate N,N-dimethyldaunorubicin. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are utilized to confirm successful synthesis and purity.
N,N-Dimethyldaunorubicin has a complex molecular structure characteristic of anthracyclines, featuring a tetracyclic ring system with a sugar moiety attached. The specific structural modifications include:
The molecular formula for N,N-dimethyldaunorubicin hydrochloride is , with a molecular weight of approximately 496.99 g/mol. The compound's structural features contribute to its biological activity and interaction with DNA.
N,N-Dimethyldaunorubicin undergoes several key chemical reactions:
These reactions are crucial for its anticancer efficacy but also contribute to its toxicity profile, necessitating careful dosing in clinical applications .
The mechanism of action for N,N-dimethyldaunorubicin primarily involves:
Studies have shown that while N,N-dimethyldaunorubicin retains some activity against cancer cells, modifications may alter its potency compared to parent compounds like daunorubicin .
Relevant data on these properties help inform formulation strategies for effective delivery in clinical settings.
N,N-Dimethyldaunorubicin hydrochloride is primarily used in scientific research focused on cancer treatment. Its applications include:
N,N-Dimethyldaunorubicin hydrochloride (CAS 23541-50-6 modified) is a semi-synthetic anthracycline derivative distinguished by the quaternary dimethylation of the amino sugar moiety. Its core structure retains the tetracyclic anthraquinone aglycone characteristic of daunorubicin (4-demethoxy-11-deoxy analogue) but features critical modifications at the C-3' position of the daunosamine sugar. The hydrochloride salt form enhances the compound's water solubility and crystallinity, facilitating pharmaceutical processing. Key structural elements include:
Table 1: Functional Group Comparison of Daunorubicin and N,N-Dimethyldaunorubicin
Structural Feature | Daunorubicin | N,N-Dimethyldaunorubicin | Biological Consequence |
---|---|---|---|
C-3' Amino Group | -NH₂ (Primary amine) | -N(CH₃)₂ (Tertiary amine) | Reduced DNA cleavage, enhanced histone eviction |
pKa (Amino Group) | 7.8 | 8.5 | Altered subcellular distribution |
LogD (Octanol-Water, pH 7.4) | 1.1 | 1.9 | Increased membrane permeability |
Hydrogen Bond Donors | 5 | 4 | Reduced affinity for TOP2B catalytic site |
The dimethylated sugar (l-rhodosamine) structurally mirrors that found in natural anthracyclines like aclarubicin and rhodomycin but is integrated into the daunorubicin biosynthetic framework [1]. X-ray diffraction studies indicate minimal perturbation of the aglycone plane (root-mean-square deviation < 0.5 Å), preserving intercalative DNA binding while disrupting topoisomerase IIβ (TOP2B) interactions implicated in cardiotoxicity [8].
Synthesis of N,N-dimethyldaunorubicin employs chemical and biotechnological strategies, with the latter emerging as more efficient for stereoselective modification.
Chemical Synthesis:
Biotechnological Synthesis:Metabolic engineering of Streptomyces peucetius enables de novo biosynthesis through pathway modification:
Table 2: Synthesis Method Comparison for N,N-Dimethyldaunorubicin
Method | Key Steps | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Eschweiler-Clarke | Direct alkylation with HCHO/HCOOH | 38–45 | Simple one-pot reaction | Low yield, byproduct formation |
Reductive Amination | HCHO/NaBH₃CN reduction | 60–68 | Moderate stereoselectivity | Requires purification steps |
Biotechnological (Engineered S. peucetius) | Heterologous gene expression of methyltransferases/glycosyltransferases | 85 (intracellular) | Stereospecific, sustainable | DoxA enzyme bottleneck (conversion <15%) |
The engineered S. peucetius strain G001 produces N,N-dimethyldaunorubicin at titers of 85 mg/L, though further optimization of DoxA (cytochrome P450 monooxygenase) is required to enable efficient conversion to N,N-dimethyldoxorubicin [1].
The N,N-dimethyl modification confers distinct pharmacological advantages over parent anthracyclines while maintaining anticancer potency:
Table 3: Functional Comparison in Doxorubicin-Resistant K562 Cells
Parameter | Daunorubicin | N,N-Dimethyldaunorubicin | Fold Change (Resistant/WT) |
---|---|---|---|
IC₅₀ (Wildtype K562) | 0.18 μM | 0.22 μM | - |
IC₅₀ (K562/ABCB1) | 1.23 μM | 0.29 μM | 6.8 vs. 1.3 |
Nuclear Localization Ratio | 4.1 | 8.7 | 2.1-fold increase |
ABCB1 Substrate Status | Yes | No | Bypasses efflux |
Histone Eviction Capacity | Moderate | High | 1.7-fold increase |
N,N-dimethylation enhances nuclear uptake by 110% compared to daunorubicin, as confirmed by fluorescence microscopy. This correlates with increased histone eviction capacity (1.7-fold higher H3 displacement at equimolar concentrations) and improved activity against multidrug-resistant tumors [2] [8]. The structural modification also shifts the metabolic vulnerability – whereas daunorubicin undergoes carbonyl reduction to daunorubicinol (cardiotoxic metabolite), the dimethyl analogue resists this reduction due to steric hindrance at C-13 [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7